![molecular formula C25H24N2O2 B373977 2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione](/img/structure/B373977.png)
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine. One common method is the condensation reaction of phthalic anhydride with dibenzylamine in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindoline-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Materials Science: Isoindoline derivatives, including this compound, are used in the development of photochromic materials and polymer additives.
Wirkmechanismus
The mechanism of action of 2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Dopamine Receptors: The compound modulates dopamine receptors, particularly the D2 and D3 receptors, which are involved in the regulation of mood and behavior.
β-Amyloid Aggregation: The compound inhibits the aggregation of β-amyloid proteins, which are implicated in the pathogenesis of Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide Derivatives: Compounds such as phthalimide and its derivatives share a similar isoindoline-1,3-dione structure and exhibit comparable biological activities.
N-Substituted Isoindolines: These compounds have various substituents on the nitrogen atom and show diverse biological activities.
Uniqueness
2-[3-(Dibenzylamino)propyl]isoindole-1,3-dione is unique due to its specific dibenzylamino substituent, which imparts distinct chemical and biological properties. This substituent enhances its ability to interact with dopamine receptors and inhibit β-amyloid aggregation, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C25H24N2O2 |
|---|---|
Molekulargewicht |
384.5g/mol |
IUPAC-Name |
2-[3-(dibenzylamino)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H24N2O2/c28-24-22-14-7-8-15-23(22)25(29)27(24)17-9-16-26(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-8,10-15H,9,16-19H2 |
InChI-Schlüssel |
PKKFDPNAYUQHQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


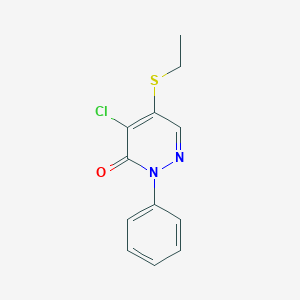
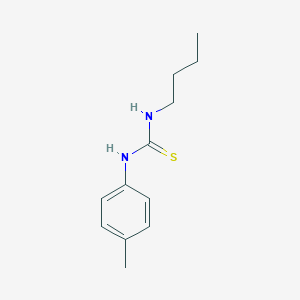
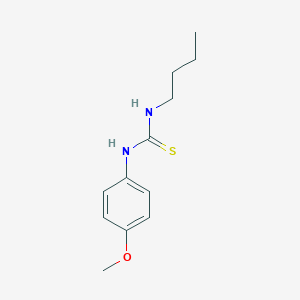
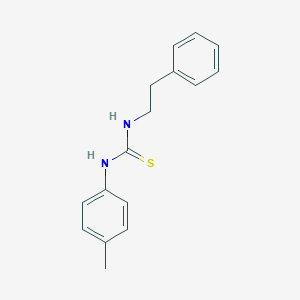
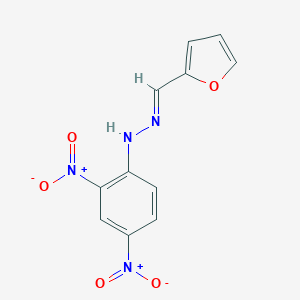
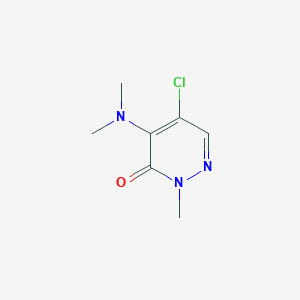
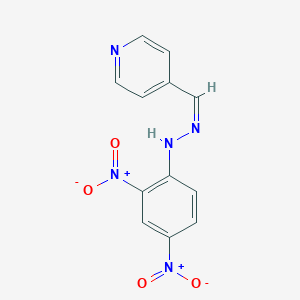
![N-{3-[(2-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373915.png)
![1-(4-amino-3,5-dichlorophenyl)-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)ethanol](/img/structure/B373916.png)
![N-[2-(benzhydryloxy)ethyl]-N-(4,5-dihydro-1H-imidazol-2-yl)amine](/img/structure/B373917.png)
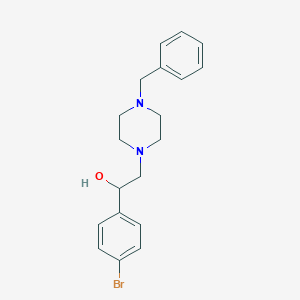
![N-[4-(4-chlorobenzyl)benzyl]-N,N-dimethylamine](/img/structure/B373919.png)
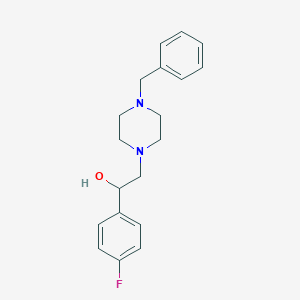
![N-methyl-N-(3-phenyl-3-{[4-(trifluoromethyl)phenyl]sulfanyl}propyl)amine](/img/structure/B373921.png)
